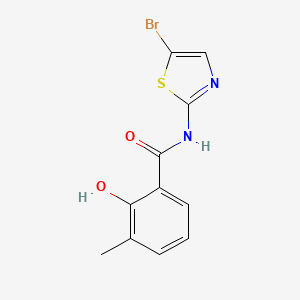
N-(5-bromo-1,3-thiazol-2-yl)-2-hydroxy-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-bromo-1,3-thiazol-2-yl)-2-hydroxy-3-methylbenzamide is a chemical compound that features a thiazole ring substituted with a bromine atom and a benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-1,3-thiazol-2-yl)-2-hydroxy-3-methylbenzamide typically involves the reaction of 5-bromo-1,3-thiazole-2-amine with 2-hydroxy-3-methylbenzoic acid. The reaction is usually carried out in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
N-(5-bromo-1,3-thiazol-2-yl)-2-hydroxy-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Sodium azide (NaN3) in DMF (dimethylformamide) at elevated temperatures.
Major Products Formed
Oxidation: Formation of N-(5-bromo-1,3-thiazol-2-yl)-3-methylbenzamide.
Reduction: Formation of N-(1,3-thiazol-2-yl)-2-hydroxy-3-methylbenzamide.
Substitution: Formation of N-(5-azido-1,3-thiazol-2-yl)-2-hydroxy-3-methylbenzamide.
科学的研究の応用
N-(5-bromo-1,3-thiazol-2-yl)-2-hydroxy-3-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.
Medicine: Explored for its potential anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of N-(5-bromo-1,3-thiazol-2-yl)-2-hydroxy-3-methylbenzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. The thiazole ring and bromine atom play crucial roles in its binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
N-(5-bromo-1,3-thiazol-2-yl)pyridin-2-amine: Known for its inhibitory effects on platelet aggregation.
N-(5-bromo-1,3-thiazol-2-yl)-5-chloro-6-(ethylamino)nicotinamide: Explored for its potential anticancer properties.
N-(5-bromo-1,3-thiazol-2-yl)-2,6-dimethylpyridine-3-carboxamide: Investigated for its antibacterial activity.
Uniqueness
N-(5-bromo-1,3-thiazol-2-yl)-2-hydroxy-3-methylbenzamide is unique due to the presence of both a hydroxyl group and a methyl group on the benzamide moiety, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the thiazole ring and bromine atom provides a distinct profile that can be leveraged in various applications.
特性
分子式 |
C11H9BrN2O2S |
|---|---|
分子量 |
313.17 g/mol |
IUPAC名 |
N-(5-bromo-1,3-thiazol-2-yl)-2-hydroxy-3-methylbenzamide |
InChI |
InChI=1S/C11H9BrN2O2S/c1-6-3-2-4-7(9(6)15)10(16)14-11-13-5-8(12)17-11/h2-5,15H,1H3,(H,13,14,16) |
InChIキー |
ZNEBVPDLAHSKDD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=NC=C(S2)Br)O |
同義語 |
RM 4819 RM-4819 RM4819 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7H-Benzo[c]fluoren-7-one, 5-[2-(dimethylamino)ethoxy]-3,9-dimethoxy-](/img/structure/B1248684.png)
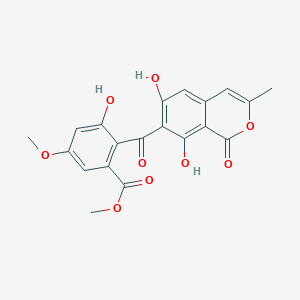
![(6aR,10aS)-4-Methoxy-7,9-dimethyl-4,6,6a,7,8,10a-hexahydro-indolo[4,3-fg]quinoline](/img/structure/B1248687.png)
![N-[(3S,6S,9S,11R,15S,18R,20R,21R,24S,25R,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25,26-pentahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B1248688.png)



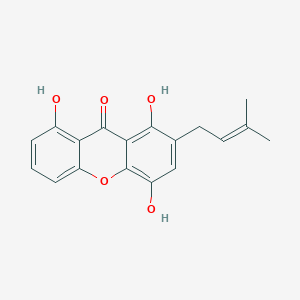
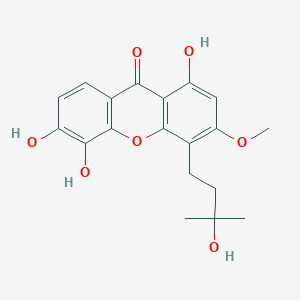
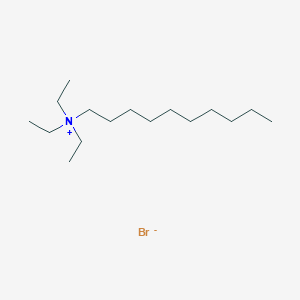
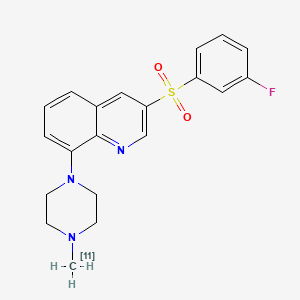

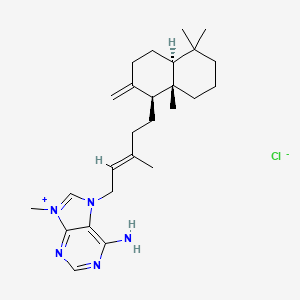
![6-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-5,6-dihydro-4H-1-benzothiophen-7-one](/img/structure/B1248709.png)
